molecular formula C6H2ClF4N B1405138 3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine CAS No. 1214331-25-5

3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1405138
CAS No.: 1214331-25-5
M. Wt: 199.53 g/mol
InChI Key: HNZQFODKWGWJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is notable for its unique combination of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. These substituents impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often require the use of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a stepwise liquid-phase or vapor-phase synthesis. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any by-products or impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine N-oxide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2,3,5-Trichloro-6-(trifluoromethyl)pyridine
  • 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This arrangement of substituents imparts distinct electronic and steric properties, making it particularly useful in applications where precise molecular interactions are required. Compared to similar compounds, it may offer better performance in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

3-chloro-2-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZQFODKWGWJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 5
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 6
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.